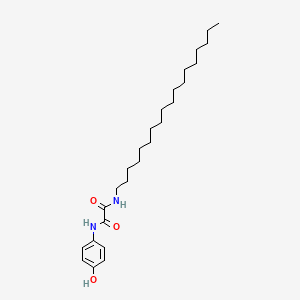
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is a compound that features a hydroxyphenyl group and an octadecyl chain attached to an ethanediamide backbone. This compound is of interest due to its unique structural properties, which combine a polar hydroxyphenyl group with a long hydrophobic octadecyl chain, making it useful in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide typically involves the reaction of 4-hydroxybenzaldehyde with octadecylamine in the presence of a suitable catalyst. The reaction proceeds through a condensation mechanism, forming the desired ethanediamide compound. The reaction conditions often include a solvent such as ethanol or methanol, and the reaction is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also ensures consistent quality and reduces the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.
Biology: Investigated for its potential as a drug delivery agent, particularly in targeting hydrophobic drugs.
Medicine: Explored for its antimicrobial properties and potential use in developing new therapeutic agents.
Industry: Utilized in the formulation of cosmetics and personal care products due to its ability to stabilize emulsions.
Mecanismo De Acción
The mechanism by which N1-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide exerts its effects is primarily through its interaction with biological membranes. The long hydrophobic chain allows it to integrate into lipid bilayers, while the hydroxyphenyl group can interact with polar head groups of membrane lipids. This dual interaction can disrupt membrane integrity, leading to antimicrobial effects. Additionally, its amphiphilic nature makes it an effective emulsifying agent, aiding in the delivery of hydrophobic drugs.
Comparación Con Compuestos Similares
Similar Compounds
N~1~-(4-Hydroxyphenyl)-N~2~-dodecylethanediamide: Similar structure but with a shorter dodecyl chain.
N~1~-(4-Methoxyphenyl)-N~2~-octadecylethanediamide: Similar structure but with a methoxy group instead of a hydroxy group.
Uniqueness
N~1~-(4-Hydroxyphenyl)-N~2~-octadecylethanediamide is unique due to the combination of a hydroxyphenyl group and a long octadecyl chain. This combination provides a balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant and emulsifying agent. Its ability to integrate into lipid bilayers and disrupt membrane integrity also sets it apart from similar compounds.
Propiedades
Número CAS |
166890-65-9 |
|---|---|
Fórmula molecular |
C26H44N2O3 |
Peso molecular |
432.6 g/mol |
Nombre IUPAC |
N'-(4-hydroxyphenyl)-N-octadecyloxamide |
InChI |
InChI=1S/C26H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-27-25(30)26(31)28-23-18-20-24(29)21-19-23/h18-21,29H,2-17,22H2,1H3,(H,27,30)(H,28,31) |
Clave InChI |
MFZLPKYHKDFPNU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCNC(=O)C(=O)NC1=CC=C(C=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


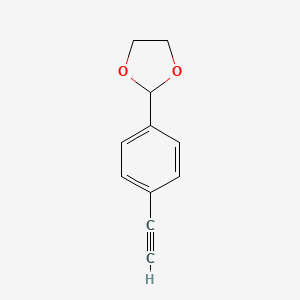
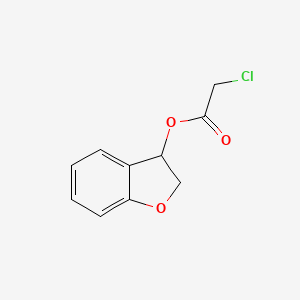
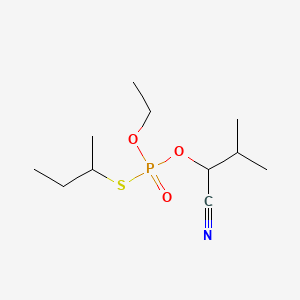
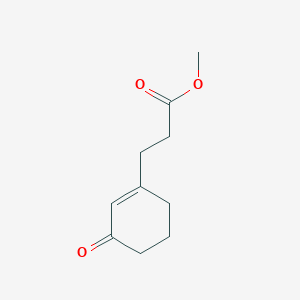
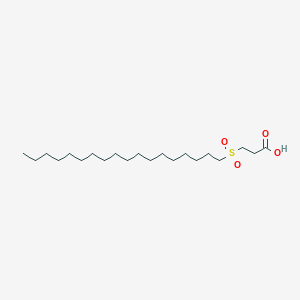
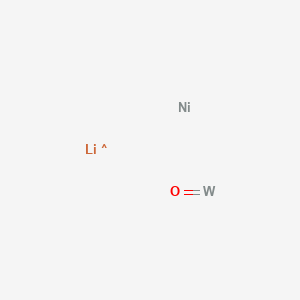
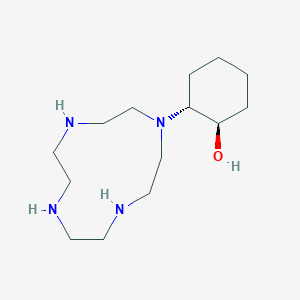
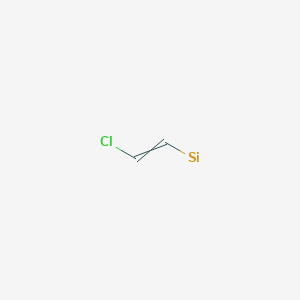
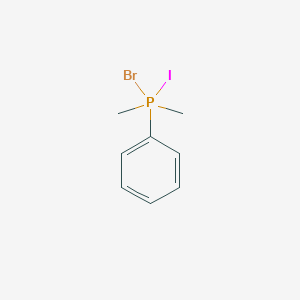
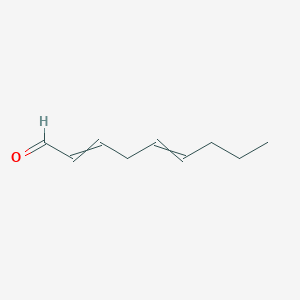
![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)
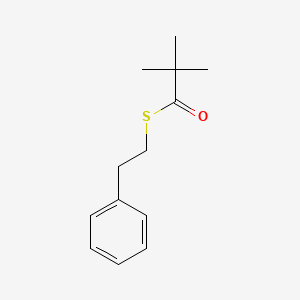
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
